molecular formula C15H13NO4 B10894776 3,4-Dimethylphenyl 3-nitrobenzoate

3,4-Dimethylphenyl 3-nitrobenzoate

Cat. No.: B10894776
M. Wt: 271.27 g/mol
InChI Key: RFVZGJLLTCRICK-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3-nitrobenzoate is an aromatic ester derivative characterized by a benzoate core functionalized with a nitro group at the 3-position and a 3,4-dimethylphenyl ester group. This compound belongs to a broader class of substituted benzoates, where structural variations in substituents (e.g., nitro, methyl, methoxy, or halogens) significantly influence physical properties, reactivity, and applications. The 3,4-dimethylphenyl group confers steric bulk and moderate electron-donating effects, while the nitro group at the 3-position is strongly electron-withdrawing, creating a polarized molecular framework .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(3,4-dimethylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C15H13NO4/c1-10-6-7-14(8-11(10)2)20-15(17)12-4-3-5-13(9-12)16(18)19/h3-9H,1-2H3

InChI Key

RFVZGJLLTCRICK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 3,4-Dimethylphenyl 3-nitrobenzoate may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or nitronium ions in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3,4-Dimethylphenyl 3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3,4-Dimethylphenol and 3-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 3-nitrobenzoate largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester bond can be hydrolyzed to release the phenol and benzoic acid derivatives, which may have their own biological activities. The aromatic ring can participate in interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzoates are widely studied for their diverse physicochemical properties and applications in materials science, pharmaceuticals, and agrochemicals. Below, 3,4-dimethylphenyl 3-nitrobenzoate is compared to key analogs based on substituent effects, synthesis, and properties.

Substituent Effects on Physical Properties
Compound Substituents (Ester Group) Substituents (Benzoate Core) Melting Point (°C) Key Characteristics Reference
3,4-Dimethylphenyl 3-nitrobenzoate 3,4-Dimethylphenyl 3-Nitro Not reported High steric bulk, moderate lipophilicity
Phenyl benzoate Phenyl None 69–71 Low polarity, baseline for comparison
Methyl 3-methoxybenzoate Methyl 3-Methoxy Not reported Electron-donating methoxy group
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-Dichloro, 3-Nitro Not reported High halogen content, potential bioactivity
1,1-Dimethylethyl 3-[[4-(3-nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate 1,1-Dimethylethyl 3-Nitro, triazine-linked 137–148 Complex heterocyclic structure, high thermal stability

Key Observations :

  • The nitro group at the 3-position enhances electron-withdrawing effects, which may stabilize the ester against hydrolysis compared to electron-donating substituents like methoxy .
  • Thermal Stability : Compounds with bulky substituents (e.g., 1,1-dimethylethyl) or fused aromatic systems (e.g., triazine-linked analogs) exhibit higher melting points, suggesting enhanced crystallinity and thermal stability .

Structural and Crystallographic Considerations

For example, the triazine-linked nitrobenzoate in was likely characterized using such software to confirm bond lengths and angles .

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